5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, a furohydrazide moiety, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole and furohydrazide intermediates. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The furohydrazide moiety is often prepared by reacting furfural with hydrazine hydrate . The final compound is obtained by coupling the pyrazole and furohydrazide intermediates under suitable conditions, often involving condensation reactions with aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in azides or nitriles .
Scientific Research Applications
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and furohydrazide compounds, such as:
- 4-Bromo-1H-pyrazole
- Furohydrazide derivatives
- Dimethylaminophenyl derivatives
Uniqueness
What sets 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H18BrN5O2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C18H18BrN5O2/c1-23(2)15-5-3-13(4-6-15)9-20-22-18(25)17-8-7-16(26-17)12-24-11-14(19)10-21-24/h3-11H,12H2,1-2H3,(H,22,25)/b20-9+ |
InChI Key |
QJVJBHBNVMMIMD-AWQFTUOYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.